(5-Amino-2-cyclopropylphenyl)boronic acid
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Overview
Description
(5-Amino-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H12BNO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a cyclopropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-cyclopropylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The amino group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(5-Amino-2-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Amino-2-cyclopropylphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The compound can also participate in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the amino and cyclopropyl groups, making it less versatile in certain reactions.
Cyclopropylboronic Acid: Lacks the phenyl and amino groups, limiting its applications in organic synthesis.
Aminophenylboronic Acid: Lacks the cyclopropyl group, which can affect its reactivity and selectivity in certain reactions.
Uniqueness
(5-Amino-2-cyclopropylphenyl)boronic acid is unique due to the presence of both the amino and cyclopropyl groups, which enhance its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C9H12BNO2 |
---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
(5-amino-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6,12-13H,1-2,11H2 |
InChI Key |
RNSCLLAJAKCUIY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)C2CC2)(O)O |
Origin of Product |
United States |
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